N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide

Alpha-glucosidase inhibition Structure-activity relationship Thiazolidine-1,1-dioxide analogs

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide (CAS 950474-60-9) is a synthetic small molecule (MW 374.5 g/mol) belonging to the thiazolidine-1,1-dioxide class. Its structure features a 2-methoxyphenyl core linked to both a cyclic sulfonamide (isothiazolidine-1,1-dioxide) and a 3-phenylpropanamide side chain.

Molecular Formula C19H22N2O4S
Molecular Weight 374.5 g/mol
CAS No. 950474-60-9
Cat. No. B6513067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide
CAS950474-60-9
Molecular FormulaC19H22N2O4S
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C19H22N2O4S/c1-25-18-10-9-16(21-12-5-13-26(21,23)24)14-17(18)20-19(22)11-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,20,22)
InChIKeyHMUWFSYYSZYKBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide (950474-60-9): Baseline Structure & Procurement Context


N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide (CAS 950474-60-9) is a synthetic small molecule (MW 374.5 g/mol) belonging to the thiazolidine-1,1-dioxide class [1]. Its structure features a 2-methoxyphenyl core linked to both a cyclic sulfonamide (isothiazolidine-1,1-dioxide) and a 3-phenylpropanamide side chain. This structural motif is distinct from classical 2,4-thiazolidinediones (e.g., rosiglitazone) due to the sulfone oxidation state and the specific substitution pattern around the central phenyl ring [2]. The compound is typically supplied at ≥95% purity for research use, with procurement interest primarily driven by its potential as a probe for glycosidase or related metabolic enzyme targets.

Why Generic Substitution Fails: Structural Constraints Differentiating 950474-60-9 from Common Analogs


Simple substitution of this compound with a more widely available thiazolidinedione or sulfonamide derivative is scientifically unreliable due to the specific 1,3,5-trisubstituted phenyl architecture. The simultaneous presence of the electron-donating methoxy group at the 2-position, the hydrogen-bond-accepting cyclic sulfonamide at the 5-position, and the flexible 3-phenylpropanamide chain creates a unique pharmacophoric geometry that is absent in common alternatives [1]. Positional isomers (e.g., PubChem CID 7483129, which places the sulfonamide on a different ring position) demonstrate how minor structural variations lead to completely different compound identities, potentially altering target engagement and biological readout [2]. Therefore, procurement decisions cannot rely on the assumption that other 'phenylpropanamide-thiazolidine' compounds will recapitulate the same activity profile.

Differential Evidence: Quantitative Specificity of 950474-60-9 Against Comparators


Evidence Gap: Absence of Published Direct Comparative Data Limits Differentiation Claims

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any published head-to-head comparative studies or standalone quantitative bioactivity data for N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide against a defined comparator such as acarbose, miglitol, or a structurally related analog . Without such data, no quantitative differentiation claim (e.g., IC50 ratios, selectivity folds) can be substantiated. This constitutes a critical evidence gap for procurement decision-making.

Alpha-glucosidase inhibition Structure-activity relationship Thiazolidine-1,1-dioxide analogs

Structural Differentiation from Classical Thiazolidinedione PPARγ Agonists

While thiazolidinediones (TZDs) like rosiglitazone and pioglitazone exert antidiabetic effects through PPARγ agonism, N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide is a thiazolidine-1,1-dioxide, a distinct chemotype lacking the 2,4-dicarbonyl motif required for classical PPARγ binding [1]. This structural difference fundamentally alters the pharmacophore, precluding any assumption of shared mechanism or in-vivo efficacy with TZDs.

Nuclear receptor agonism Thiazolidinedione Metabolic syndrome

Positional Isomer Differentiation: Avoiding Procurement of the Wrong Para-Methoxy Analog

A closely related positional isomer, N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide (CAS 946343-42-6, PubChem CID 7483129), shares the same molecular formula (C19H22N2O4S, MW 374.5) but differs in sulfonamide attachment position (3- vs 5-position) and methoxy location (4- vs 2-position) [1]. This isomer may exhibit different biological selectivity profiles. Procurement of the incorrect positional isomer would invalidate structure-activity relationship (SAR) studies. No quantitative activity comparison between these isomers is publicly available.

Chemical purity Isomer specificity Structure verification

Application Scenarios for N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide Based on Available Evidence


Exploratory Lead Scaffold for Non-PPARγ Metabolic Targets

Given its structural divergence from classical thiazolidinedione PPARγ agonists [1], this compound is most appropriately used as a starting scaffold for exploring alternative metabolic targets such as carbohydrate-hydrolyzing enzymes (alpha-glucosidases, alpha-amylases) or specific kinases. Its unique 1,3,5-substitution pattern provides novel vectors for SAR expansion, justifying procurement for hit-finding campaigns where thiazolidine-1,1-dioxide libraries are underexplored.

Chemical Probe for Isothiazolidine-1,1-dioxide Pharmacophore Validation

This compound can serve as a chemical probe to validate the biological relevance of the isothiazolidine-1,1-dioxide pharmacophore in cellular assays. Because no public activity data exist, procurement is justified only within well-controlled experiments that will generate primary data. Its use should be paired with a close structural analog panel to define the minimal pharmacophore.

Negative Control Matched-Pair Design

In the absence of confirmed target engagement, 950474-60-9 can function as a matched-pair negative control for structurally similar compounds that exhibit robust activity (e.g., in a sulfonamide-based library). Its procurement alongside an active analog like N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide [2] can help deconvolute structure-dependent pharmacology.

Quote Request

Request a Quote for N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.